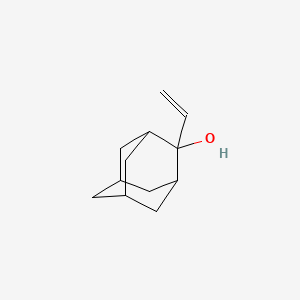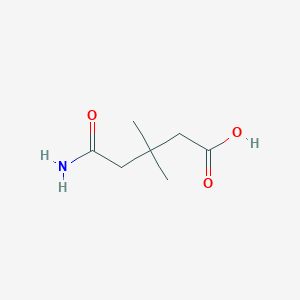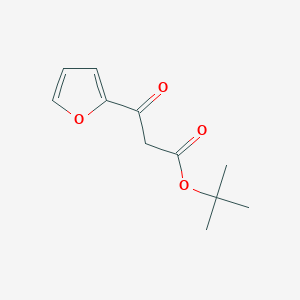![molecular formula C16H12ClN3O2 B8691581 N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine CAS No. 827030-96-6](/img/structure/B8691581.png)
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine is a chemical compound with a complex structure that includes a quinazoline core and a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring. The benzodioxole moiety is then introduced through a series of reactions involving chlorination and methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce various halogenated or alkylated derivatives .
Applications De Recherche Scientifique
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine
- N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-quinazolinamine
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
827030-96-6 |
|---|---|
Formule moléculaire |
C16H12ClN3O2 |
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H12ClN3O2/c1-20(10-6-7-13-14(8-10)22-9-21-13)15-11-4-2-3-5-12(11)18-16(17)19-15/h2-8H,9H2,1H3 |
Clé InChI |
OTIJJBAELVCKPE-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC2=C(C=C1)OCO2)C3=NC(=NC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














